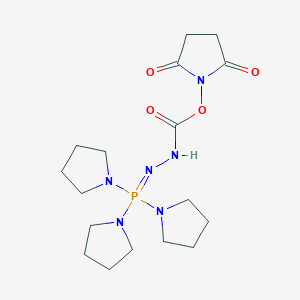
1,1-Dimethyl-3-methylene-2-vinylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3-methylene-2-vinylcyclohexane: is an organic compound with the molecular formula C₁₁H₁₈ It is a cyclohexane derivative characterized by the presence of two methyl groups, a methylene group, and a vinyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-3-methylene-2-vinylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with appropriate alkylating agents, followed by dehydration to introduce the methylene and vinyl groups. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using metal catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethyl-3-methylene-2-vinylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The vinyl and methylene groups can participate in substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), electrophiles, solvents like dichloromethane or chloroform.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3-methylene-2-vinylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various functionalized cyclohexane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities. It may serve as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It can be incorporated into formulations for coatings, adhesives, and other industrial applications.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-3-methylene-2-vinylcyclohexane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structural features, including the presence of reactive vinyl and methylene groups, enable it to participate in diverse chemical reactions and pathways.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-2-vinylcyclohexane: Lacks the methylene group, resulting in different reactivity and properties.
1,1-Dimethyl-3-methylene-2-ethylcyclohexane: Contains an ethyl group instead of a vinyl group, leading to variations in chemical behavior.
1,1-Dimethyl-3-methylene-2-propylcyclohexane: Features a propyl group, affecting its steric and electronic properties.
Uniqueness: 1,1-Dimethyl-3-methylene-2-vinylcyclohexane is unique due to the combination of its structural elements, which confer distinct reactivity and potential applications. The presence of both methylene and vinyl groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
95452-08-7 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
2-ethenyl-1,1-dimethyl-3-methylidenecyclohexane |
InChI |
InChI=1S/C11H18/c1-5-10-9(2)7-6-8-11(10,3)4/h5,10H,1-2,6-8H2,3-4H3 |
InChI-Schlüssel |
YRBXRKRLOGXJAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=C)C1C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


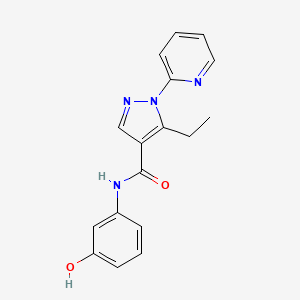

![1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13360131.png)
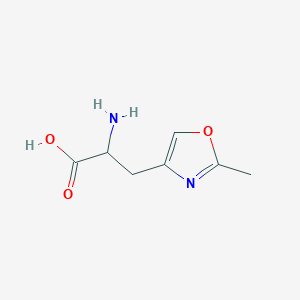
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360142.png)

![isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13360148.png)
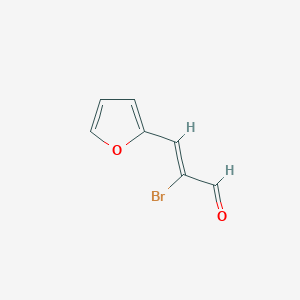
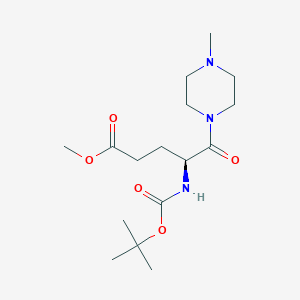
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360171.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360173.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13360178.png)
![3-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B13360180.png)
